

Application Note: Precision Synthesis with 4-Chloro-5-fluoro-6-methoxypyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-fluoro-6-methoxypyrimidine

Cat. No.: B13032892

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protocols, Pd-catalyzed coupling, and Quality Control.[1]

Introduction & Strategic Value

4-Chloro-5-fluoro-6-methoxypyrimidine is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors, antifungal agents, and fluorinated agrochemicals.[1]

While structurally homologous to the Voriconazole intermediate (4-chloro-6-ethyl-5-fluoropyrimidine), the presence of the 6-methoxy group offers distinct synthetic utility:[1]

- **Hydrogen Bond Acceptor:** The methoxy group can be retained to modulate lipophilicity and binding affinity in Structure-Activity Relationship (SAR) studies.[1]
- **Masked Carbonyl:** It serves as a latent functionality for the 6-oxo group (via hydrolysis), providing access to 5-fluorouracil-like derivatives without handling the highly polar free amide early in the synthesis.[1]
- **Fluorine Activation:** The C5-fluorine atom is not merely a structural motif; it exerts a strong inductive effect (), significantly lowering the LUMO energy of the pyrimidine ring.[1] This makes the C4-chloride exceptionally labile toward Nucleophilic Aromatic Substitution (), often proceeding under milder conditions than non-fluorinated analogs.

Reactivity Profile & Mechanistic Logic[1]

To design effective protocols, one must understand the electronic "terrain" of the molecule.

The "Fluorine Effect" on

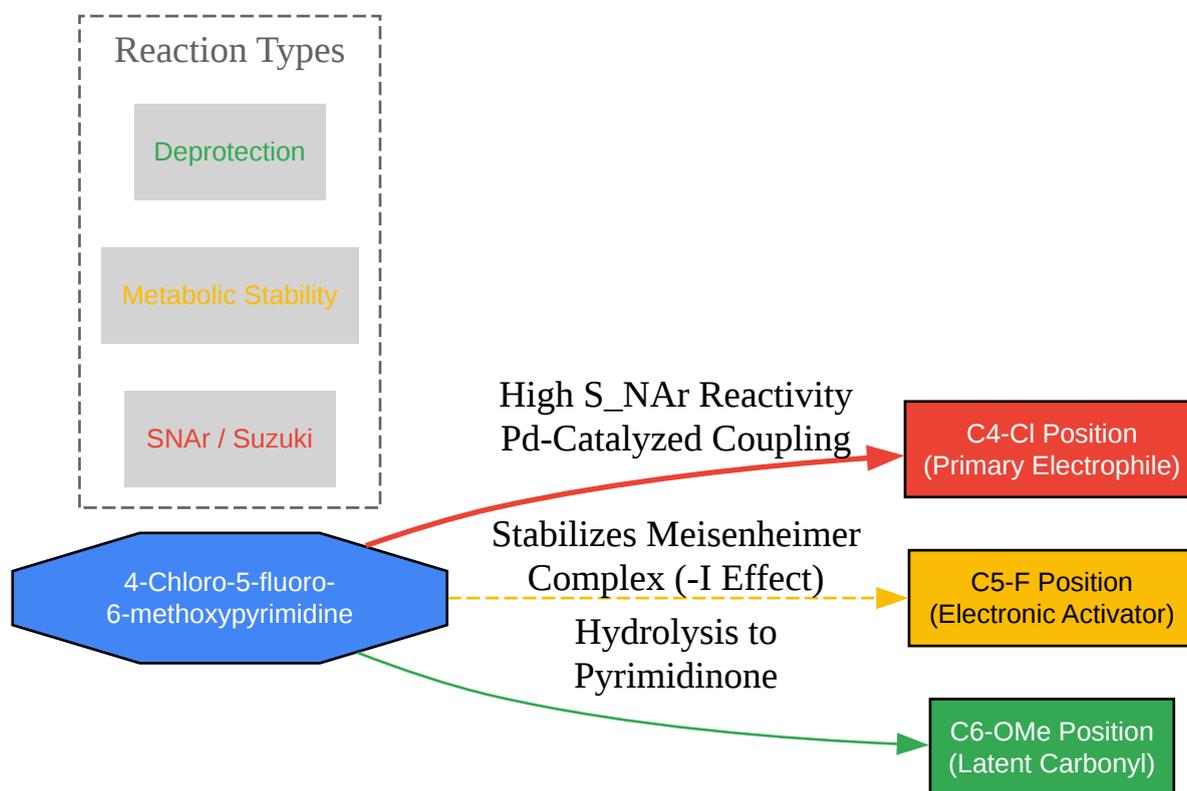
The rate-determining step in

on pyrimidines is the formation of the Meisenheimer complex.

- C4-Position (Target): The chlorine atom is the primary leaving group.[1]
- C5-Fluorine (Activator): The highly electronegative fluorine at C5 stabilizes the negative charge accumulation in the transition state (Meisenheimer complex) via induction.
- C6-Methoxy (Modulator): While electron-donating by resonance (), the methoxy group is inductively withdrawing.[1] However, it is a poor leaving group compared to chloride, ensuring regioselectivity at C4.

Reactivity Diagram

The following diagram illustrates the distinct reactivity zones of the molecule.



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Caption: Functional map of **4-Chloro-5-fluoro-6-methoxypyrimidine** showing the orthogonal reactivity of the C4, C5, and C6 positions.

Experimental Protocols

Protocol A: Regioselective with Primary Amines

Objective: Synthesis of 4-amino-5-fluoro-6-methoxypyrimidine derivatives. Rationale: The C5-F activation allows this reaction to proceed using mild bases, avoiding the decomposition of sensitive amine side chains.

Materials

- Substrate: **4-Chloro-5-fluoro-6-methoxypyrimidine** (1.0 equiv)
- Nucleophile: Primary Amine () (1.1 equiv)[1]

- Base: Diisopropylethylamine (DIPEA) (1.5 equiv)
- Solvent: Isopropyl Alcohol (IPA) or THF (anhydrous)

Step-by-Step Methodology

- Preparation: Charge a reaction vessel with **4-Chloro-5-fluoro-6-methoxypyrimidine** dissolved in IPA (concentration ~0.2 M).
- Addition: Add DIPEA followed by the amine dropwise at room temperature (20–25°C).
 - Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.
- Reaction: Heat the mixture to 60°C.
 - Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).^[1] The starting material () should disappear, and a more polar product spot should appear ().
 - Timeframe: Typically 2–4 hours.^[1] The 5-F substituent accelerates this rate compared to non-fluorinated analogs ^[1].^[1]
- Workup:
 - Cool to room temperature.^[1]^[2]^[3]
 - Option A (Precipitation): If the product crystallizes upon cooling, add water (1:1 vol ratio), stir for 30 mins, and filter.
 - Option B (Extraction): Concentrate IPA, redissolve in EtOAc, wash with water and brine. Dry over ^[1].
- Purification: Recrystallization from EtOH/Water is preferred over column chromatography for scalability.^[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at C4.[1] Rationale: The C4-Cl bond is chemically distinct from the C5-F bond.[1] Under standard Pd(0) conditions, oxidative addition occurs exclusively at the C-Cl bond due to the stronger C-F bond energy (C-Cl: ~327 kJ/mol vs. C-F: ~485 kJ/mol).[1]

Materials

- Substrate: **4-Chloro-5-fluoro-6-methoxypyrimidine** (1.0 equiv)
- Boronic Acid:

(1.2 equiv)[1]
- Catalyst:

(3–5 mol%)
 - Expert Insight:

is preferred over

for electron-deficient heterocycles to prevent dehalogenation side reactions [2].[1]
- Base:

(2.0 M aqueous solution, 3.0 equiv)
- Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology

- Inerting: Purge the reaction flask with Nitrogen or Argon for 10 minutes.
- Charging: Add the pyrimidine substrate, boronic acid, and Pd catalyst.
- Solvent Addition: Add degassed 1,4-Dioxane and aqueous

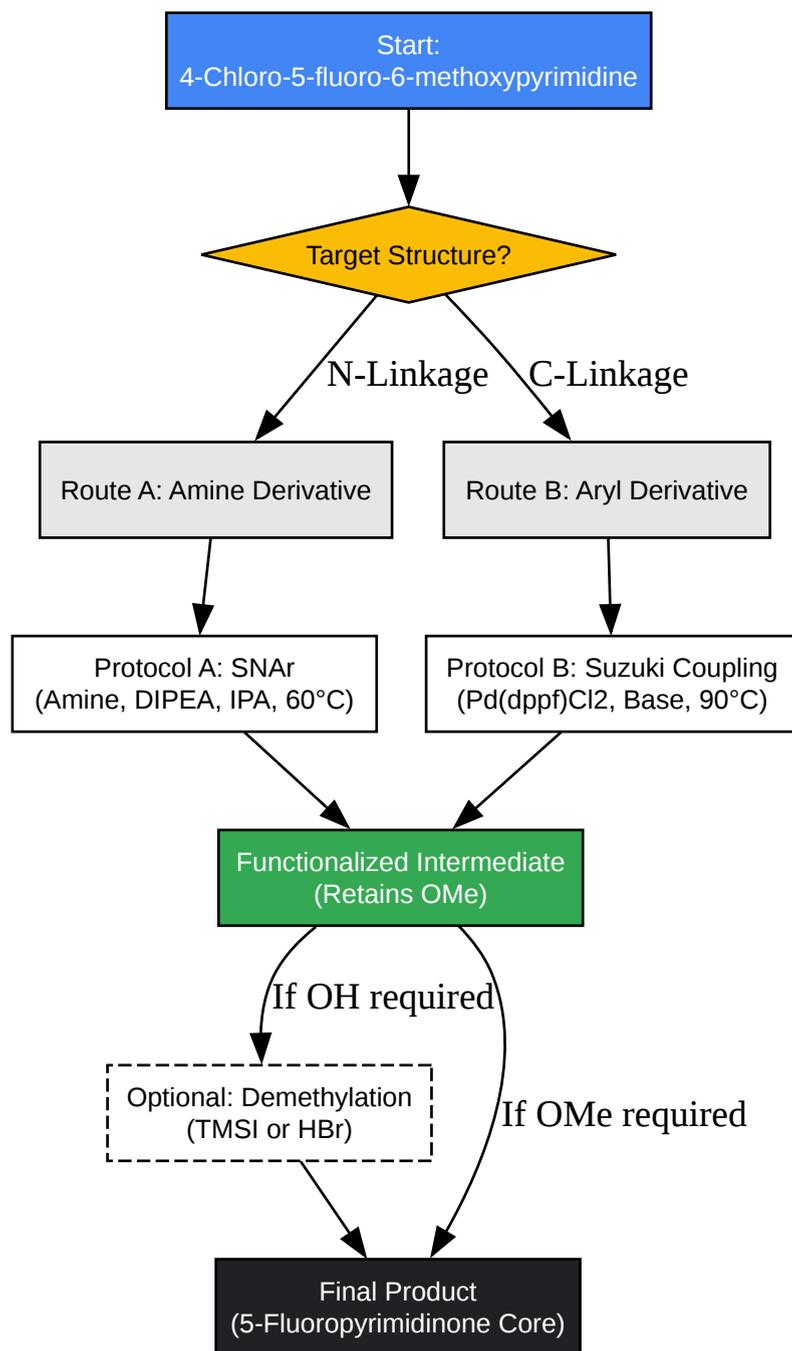
- Thermal Cycle: Heat to 90°C for 6–12 hours.
 - Visual Cue: The reaction mixture typically turns from orange/red to black (active Pd species).
- Scavenging: After cooling, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which is critical for pharmaceutical intermediates.
- Isolation: Filter through a Celite pad, concentrate, and purify via flash chromatography (Gradient: 0 40% EtOAc in Hexanes).

Advanced Workflow: Demethylation to Pyrimidinones

In many drug discovery campaigns, the methoxy group is a "mask" for the polar cyclic amide (pyrimidinone).

Reagent: TMSI (Trimethylsilyl iodide) or HBr/AcOH.^[1] Conditions:

- TMSI Method (Milder): Dissolve substrate in anhydrous Acetonitrile.^[1] Add TMSI (2.0 equiv) at 0°C. Warm to RT. Quench with MeOH.
- Mechanism: The iodide attacks the methyl group of the methoxy ether, cleaving the O-Me bond and generating the thermodynamically stable amide tautomer.



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Caption: Decision tree for synthesizing N-linked vs. C-linked derivatives and optional deprotection.

Summary of Physical Properties & Handling

Property	Data	Relevance
Molecular Weight	162.55 g/mol	Fragment-based drug design
Physical State	Low-melting solid / Liquid	May require gentle heating to dispense
Storage	2–8°C, Inert Atmosphere	Moisture sensitive (C-Cl hydrolysis risk)
Solubility	DCM, EtOAc, DMSO, MeOH	Compatible with standard organic workups
Hazards	Skin Irritant, Toxic	Fluorinated compounds require fume hood handling

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1801-06-5, 4-Chloro-5-fluoro-2-methoxypyrimidine (Isomer Analog Reference).[1]
Retrieved from [[Link](#)]
 - Note: While the specific 6-methoxy isomer is less documented in public databases than the 2-methoxy, the physical reactivity data is extrapolated from the closely related 4-chloro-5-fluoropyrimidine core.[1]
- Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalysts.[1] Retrieved from [[Link](#)][4]
- Cited to distinguish the ethyl-analog from the methoxy-analog discussed in this guide.

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